5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS2/c13-10-4-3-9(20-10)12(18)14-6-8-7-17(16-15-8)11-2-1-5-19-11/h1-5,7H,6H2,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREHTOKUKZFLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common method starts with the chlorination of thiophene-2-carboxylic acid to produce 5-chlorothiophene-2-carboxylic acid. This is followed by amidation with 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-methylamine. The reaction conditions typically include the use of coupling agents, solvents, and temperature control to ensure high yield and purity. Industrial production methods: While the synthesis routes in the lab are detailed, scalable industrial methods may involve optimized conditions such as continuous flow reactors, higher throughput synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Scientific Research Applications
Biological Activities
5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide exhibits several promising biological activities:
Anticancer Activity
Research indicates that compounds containing thiophene and triazole moieties have shown significant anticancer properties. For instance:
- Mechanisms of Action : These compounds may inhibit key enzymes involved in DNA replication and cell division, thus targeting cancer cells effectively. Studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines such as HepG2 (human hepatocellular carcinoma) and A549 (human lung cancer) .
Antimicrobial Properties
Thiophene derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit efficacy against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Anti-inflammatory Effects
The presence of the thiophene ring suggests potential anti-inflammatory activity. In silico studies have indicated that related compounds can act as inhibitors of inflammatory pathways, such as inhibiting lipoxygenase enzymes .
Material Science Applications
Due to its electronic properties attributed to the conjugated thiophene system, this compound is also explored for applications in:
- Organic Electronics : The compound's ability to conduct electricity makes it suitable for use in organic semiconductors and photovoltaic devices.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of similar compounds:
Mechanism of Action
The exact mechanism of action can vary based on its application. In biological systems, it may interact with various molecular targets, including enzymes or receptors, due to its triazole moiety. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structure combines thiophene and triazole rings, distinguishing it from related derivatives. Key comparisons include:
- Thiophene vs. Pyrazole/Thiazole/Isoxazole : Thiophene’s electron-rich aromatic system may enhance solubility and π-stacking compared to pyrazole’s electron-deficient nature. Thiazole and isoxazole introduce additional heteroatoms, altering dipole moments and hydrogen-bonding capacity .
- Triazole vs. Triazole-Thione: The triazole in the target compound enables hydrogen-bond acceptor sites (N atoms), while the thione group in ’s compound adds a hydrogen-bond donor (S–H), influencing crystal packing .
Physical and Spectroscopic Properties
Melting points and spectroscopic data reflect substituent effects:
- Chloro Substituents : The 5-Cl group in the target compound may downfield-shift adjacent protons in $ ^1 \text{H-NMR} $, similar to 3a–3b .
- Amide IR Stretching : C=O stretches (~1635–1640 cm$ ^{-1} $) align with 3b’s data, confirming amide formation .
Crystallographic and Computational Tools
Structural analyses of related compounds rely on SHELX and WinGX/ORTEP:
Biological Activity
5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, highlighting its potential therapeutic applications.
Synthesis and Characterization
The synthesis of 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step reactions that include the formation of thiophene and triazole moieties. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.
Antioxidant Activity
Recent studies have demonstrated that derivatives of thiophene-2-carboxamide exhibit notable antioxidant properties. For instance, compounds derived from thiophene showed significant inhibition activity against free radicals, with some exhibiting up to 62.0% inhibition compared to ascorbic acid . This suggests that the presence of the thiophene ring contributes to the antioxidant capacity of the compounds.
Antibacterial Activity
The antibacterial efficacy of 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide has been evaluated against various pathogenic bacteria. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it showed higher activity than standard antibiotics like ampicillin, particularly against Staphylococcus aureus and Escherichia coli. The activity indices were recorded as follows:
| Bacteria | Activity Index (%) |
|---|---|
| Staphylococcus aureus | 83.3 |
| Bacillus subtilis | 82.6 |
| Escherichia coli | 64.0 |
| Pseudomonas aeruginosa | 86.9 |
These results indicate that modifications in the thiophene structure can enhance antibacterial properties .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of thiophene-based compounds exhibit cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The observed IC50 values for these compounds were significantly lower than those for conventional chemotherapeutic agents, indicating a promising potential for further development .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide with target proteins. These studies reveal that the compound binds effectively to specific active sites on enzymes involved in bacterial resistance and cancer proliferation. The binding affinity scores suggest a strong interaction with target proteins, which could explain its biological activities .
Case Studies
Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:
- Antibacterial Case Study : A study involving a series of synthesized thiophene derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria, providing a new avenue for antibiotic development.
- Anticancer Case Study : In vitro studies on lung cancer cell lines treated with thiophene derivatives showed a marked decrease in cell viability compared to untreated controls, suggesting potential for therapeutic use in oncology.
Q & A
Basic: What synthetic methodologies are most effective for constructing the thiophene-triazole-carboxamide scaffold?
Answer:
The compound can be synthesized via click chemistry for triazole ring formation, followed by carboxamide coupling. Key steps include:
- Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 5-chlorothiophene-2-carboxamide derivatives and propargyl-thiophene intermediates .
- Solvent optimization : PEG-400 as a green solvent improves reaction efficiency, while Bleaching Earth Clay (pH-12.5) acts as a heterogenous catalyst for selective amide bond formation .
- Monitoring : Use TLC (hexane/ethyl acetate, 7:3) to track reaction progress, with final purification via recrystallization (ethanol/water) .
Basic: What spectroscopic techniques are critical for structural validation, and what diagnostic peaks should be prioritized?
Answer:
- IR Spectroscopy : Focus on C=O stretch (~1680–1700 cm⁻¹ for carboxamide) and C-S-C vibrations (~690 cm⁻¹ for thiophene) .
- ¹H/¹³C NMR : Key signals include:
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
Advanced: How can conflicting biological activity data for similar compounds be systematically resolved?
Answer:
- Assay standardization : Compare protocols for antimicrobial/anticoagulant assays (e.g., MIC vs. IC₅₀) and control for pH sensitivity, as seen in thiadiazole derivatives .
- Purity analysis : Use HPLC (>98% purity) to rule out impurities affecting activity .
- Structural analogs : Test substituent effects (e.g., chloro vs. methoxy groups) on activity .
Advanced: What strategies improve solubility and bioavailability in preclinical studies?
Answer:
- Co-solvents : Use DMF/water mixtures for in vitro assays .
- Salt formation : Hydrochloride salts enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide .
Basic: Which in vitro assays are standard for evaluating biological activity?
Answer:
- Anticoagulant activity : Thrombin time (TT) and activated partial thromboplastin time (aPTT) assays, as in Zifaxaban analogs .
- Antimicrobial testing : Broth microdilution (MIC) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) .
Advanced: How does the triazole moiety influence pharmacokinetics, and what computational tools predict this?
Answer:
- Triazole effects : Enhances metabolic stability via π-π stacking and hydrogen bonding .
- Computational methods :
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Recrystallization : Use ethanol/water (4:1) for high-purity crystals .
- Column chromatography : Silica gel with gradient elution (dichloromethane/ethyl acetate) .
Advanced: How can reaction yields be improved in large-scale synthesis?
Answer:
- Catalyst screening : Compare Cu(I) vs. Ru(II) catalysts for triazole formation efficiency .
- Temperature control : Maintain 70–80°C during coupling to minimize side reactions .
- Scale-up adjustments : Replace batch reactors with flow chemistry for better heat management .
Basic: What safety considerations are critical during synthesis?
Answer:
- Chloroacetyl chloride handling : Use inert atmosphere and cold traps due to high reactivity .
- Waste management : Neutralize acidic/byproduct sulfur with NaHCO₃ before disposal .
Advanced: How can crystallography data guide structure-activity relationship (SAR) studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
